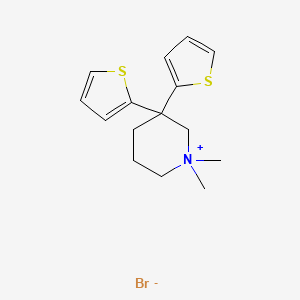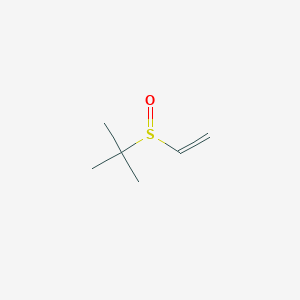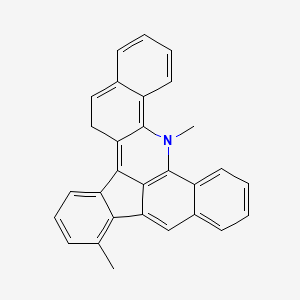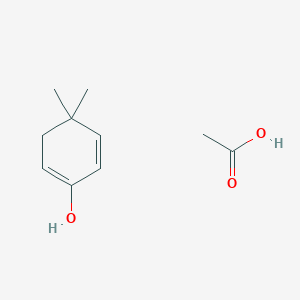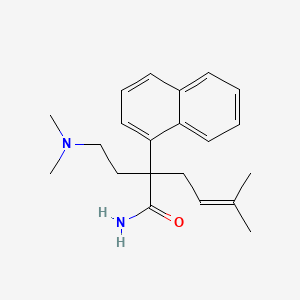![molecular formula C25H20O2Sn B14662203 2-[(Triphenylstannyl)oxy]benzaldehyde CAS No. 38480-16-9](/img/structure/B14662203.png)
2-[(Triphenylstannyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Triphenylstannyl)oxy]benzaldehyde is an organotin compound that features a benzaldehyde moiety bonded to a triphenylstannyl group through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Triphenylstannyl)oxy]benzaldehyde typically involves the reaction of benzaldehyde with triphenyltin hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Benzaldehyde and triphenyltin hydroxide.
Solvent: Anhydrous toluene or another suitable organic solvent.
Reaction Conditions: The mixture is heated under reflux for several hours, typically around 80-100°C.
Product Isolation: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis can be applied. Industrial production would likely involve large-scale reactions with optimized conditions for yield and purity, using automated reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-[(Triphenylstannyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(Triphenylstannyl)oxy]benzoic acid.
Reduction: Formation of 2-[(Triphenylstannyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
2-[(Triphenylstannyl)oxy]benzaldehyde has several scientific research applications, including:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
作用機序
The mechanism of action of 2-[(Triphenylstannyl)oxy]benzaldehyde depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The triphenylstannyl group can stabilize intermediates and facilitate various transformations through its electron-donating properties.
類似化合物との比較
Similar Compounds
Triphenyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Triphenyltin Hydroxide: The precursor used in the synthesis of 2-[(Triphenylstannyl)oxy]benzaldehyde.
Benzaldehyde: The parent compound with an aldehyde functional group.
Uniqueness
This compound is unique due to the presence of both the benzaldehyde and triphenylstannyl moieties, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and materials science.
特性
CAS番号 |
38480-16-9 |
|---|---|
分子式 |
C25H20O2Sn |
分子量 |
471.1 g/mol |
IUPAC名 |
2-triphenylstannyloxybenzaldehyde |
InChI |
InChI=1S/C7H6O2.3C6H5.Sn/c8-5-6-3-1-2-4-7(6)9;3*1-2-4-6-5-3-1;/h1-5,9H;3*1-5H;/q;;;;+1/p-1 |
InChIキー |
PZMKRFOKAGTGNK-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=CC=C4C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
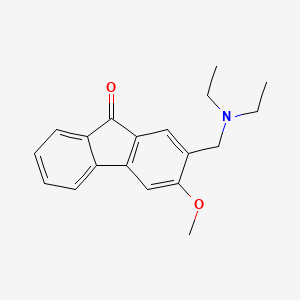
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
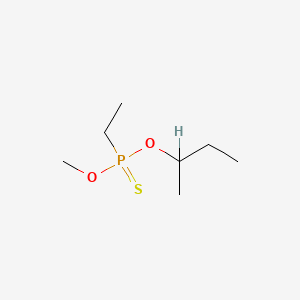
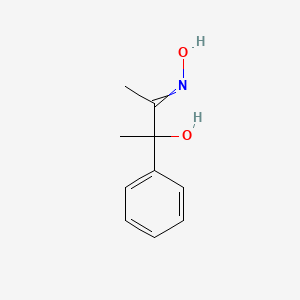
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
